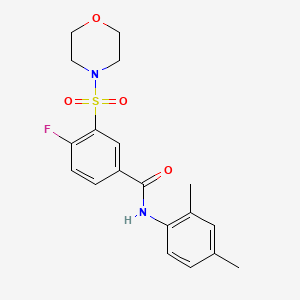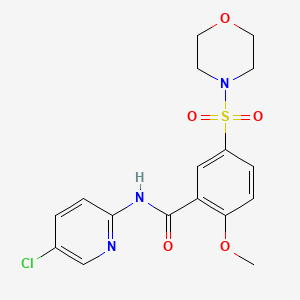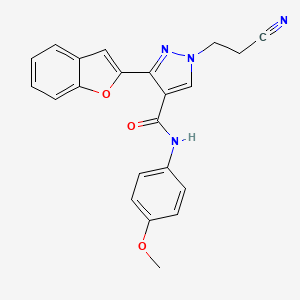![molecular formula C17H17NO2 B4973467 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as MPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MPA is a member of the chalcone family, which is a group of compounds known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has a number of biochemical and physiological effects. As mentioned earlier, 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to have anti-inflammatory properties as well, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one in lab experiments is its relatively low cost and easy synthesis. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is also stable and has a long shelf life. However, one limitation is that 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One area of research is in the development of new cancer treatments. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has shown promise as an anti-cancer agent, and further research could lead to the development of new drugs based on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one.
Another area of research is in the treatment of Alzheimer's disease. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has shown potential as a treatment for Alzheimer's, and further research could lead to the development of new drugs to treat this disease.
In conclusion, 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, or 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one could lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone with 3-methyl-aniline in the presence of a base catalyst. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in cancer treatment. Studies have shown that 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle.
Another area of research is in the treatment of Alzheimer's disease. 1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(3-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-4-3-5-15(12-13)18-11-10-17(19)14-6-8-16(20-2)9-7-14/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYPQVMTIPUNL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(3-methylanilino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)